molecular formula C15H13ClFN3O2 B2538750 N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034313-62-5

N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No. B2538750
CAS RN: 2034313-62-5
M. Wt: 321.74
InChI Key: UBZDYTQOYRZGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

Research on compounds with structural similarities to N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has led to insights into the structure-activity relationships (SAR) within medicinal chemistry, particularly in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. These compounds exhibit potent inhibitory activities in vitro and in vivo, with modifications to their heterocyclic components aimed at improving metabolic stability and reducing deacetylation, a common metabolic pathway that affects their therapeutic potential (Stec et al., 2011).

Anticancer Activity and Molecular Docking

Another area of research involves the synthesis of pyridazinone derivatives, which includes structural analogs of the compound . These derivatives have been studied for their potential anticancer activity, with molecular docking studies suggesting their interaction with key proteins involved in cancer progression. The research aims to understand how these compounds can be optimized for better therapeutic efficacy against cancer, highlighting the compound's relevance in oncology research (Mehvish & Kumar, 2022).

Ligand-Protein Interactions and Photovoltaic Efficiency

In a different application, related compounds have been synthesized and analyzed for their spectroscopic properties, ligand-protein interactions, and potential in photovoltaic efficiency. Such studies provide insights into the electronic properties of these compounds and their interaction with biological molecules, which could have implications for the development of new materials for energy conversion and storage technologies (Mary et al., 2020).

Anti-Inflammatory Activity

Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which share a core structure with the compound , has shown significant anti-inflammatory activity. This highlights the potential of such compounds in the development of new anti-inflammatory drugs, demonstrating the broader applicability of the compound's core structure in medicinal chemistry (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O2/c16-11-4-3-10(7-12(11)17)18-14(21)8-20-15(22)6-5-13(19-20)9-1-2-9/h3-7,9H,1-2,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZDYTQOYRZGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide

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